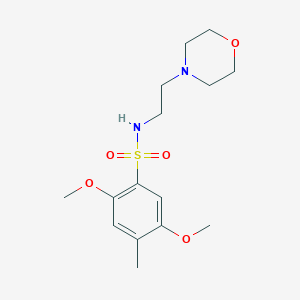

2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of methoxy groups at the 2 and 5 positions, a methyl group at the 4 position, and a morpholinoethyl group attached to the benzenesulfonamide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of methoxy groups, methylation, and the attachment of the morpholinoethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and morpholinoethyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide: A similar compound with a methoxy group instead of a dimethoxy group.

2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide: Lacks the methyl group at the 4 position.

Uniqueness

2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2,5-Dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and therapeutic applications, particularly focusing on its interactions with various biological targets.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₂₄N₂O₅S

- Molecular Weight : 344.4 g/mol

- Structure : Features a benzenesulfonamide core with methoxy and morpholino substituents.

Research indicates that this compound acts as an inhibitor of certain signaling pathways associated with cancer progression. Its structure allows it to interact with specific receptors and enzymes involved in cellular proliferation and survival.

- HIF Inhibition : Studies have shown that related compounds exhibit hypoxia-inducible factor (HIF) inhibitory activity. For instance, a structurally similar compound demonstrated an IC₅₀ of approximately 0.6 µM against HIF-dependent bioassays, suggesting that this class of compounds may selectively inhibit cancer cell growth without significant cytotoxicity to normal cells .

- Serotonergic Activity : The compound has been studied for its effects on serotonin receptors, particularly the 5-HT₂A receptor. It was found to influence alcohol consumption behaviors in animal models, indicating potential applications in treating addiction disorders .

- Antitumor Properties : In vivo studies have shown that related compounds can inhibit tumor growth in models of brain and pancreatic cancers. These compounds were well tolerated in animal studies, showing minimal side effects even at higher doses over extended periods .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Study on Cancer Cell Lines : A study evaluated the effectiveness of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations. The results suggest that the compound may target specific oncogenic pathways, making it a candidate for further development as an anticancer agent.

- Behavioral Studies in Rodents : Behavioral assays indicated that administration of the compound altered alcohol consumption patterns in rodents, suggesting a role in modulating addiction-related behaviors through serotonergic pathways .

Data Summary

| Biological Activity | IC₅₀ (µM) | Target | Notes |

|---|---|---|---|

| HIF Inhibition | ~0.6 | HIF-dependent pathways | Selective inhibition with minimal cytotoxicity |

| Serotonin Receptor | N/A | 5-HT₂A | Influences alcohol consumption |

| Antitumor Activity | N/A | Various cancer types | Effective in vivo with low side effects |

Propiedades

IUPAC Name |

2,5-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S/c1-12-10-14(21-3)15(11-13(12)20-2)23(18,19)16-4-5-17-6-8-22-9-7-17/h10-11,16H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZWFRBTFHZHKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCN2CCOCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.